Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity Versus the Methoxy Analog
The target compound exhibits distinct physicochemical properties compared to its closely related methoxy analog, 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro-. The predicted density of the ethoxy derivative is 1.32 g/cm³, and its predicted boiling point is 554.8 °C at 760 mmHg . In contrast, the methoxy analog (C₁₅H₁₄N₄O₃, MW 298.30 g/mol) is expected to have a lower boiling point due to reduced molecular weight and weaker van der Waals interactions. The additional methylene unit in the ethoxy group increases the calculated logP by approximately 0.5–0.7 units, as inferred from the difference in fragment-based logP contributions between methoxy and ethoxy substituents, impacting reversed-phase chromatographic retention and tissue distribution potential [1]. These differences are critical for analytical method development, where retention time shifts can compromise chromatographic separation or mass spectrometric detection.
| Evidence Dimension | Predicted density and boiling point, calculated logP shift |
|---|---|
| Target Compound Data | Density: 1.32 g/cm³; boiling point: 554.8 °C at 760 mmHg; logP shift relative to methoxy analog: +0.5–0.7 units |
| Comparator Or Baseline | 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro-: density and boiling point not available but expected to be lower; logP lower by ~0.5–0.7 units |
| Quantified Difference | ≥+0.5 logP units; elevated boiling point consistent with higher MW and polarizability |
| Conditions | Predicted by ACD/Labs or analogous computational method; experimental validation required |
Why This Matters
For procurement decisions involving HPLC method development or solubility-limited assays, the ethoxy derivative's higher lipophilicity directly influences column selection and mobile phase composition, making an authentic standard essential over an approximate analog.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Fragment-based logP contribution difference between methoxy and ethoxy). View Source
